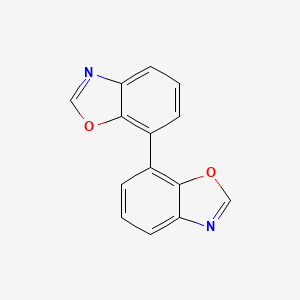

7,7'-Bi-1,3-benzoxazole

Description

Properties

CAS No. |

467231-65-8 |

|---|---|

Molecular Formula |

C14H8N2O2 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

7-(1,3-benzoxazol-7-yl)-1,3-benzoxazole |

InChI |

InChI=1S/C14H8N2O2/c1-3-9(13-11(5-1)15-7-17-13)10-4-2-6-12-14(10)18-8-16-12/h1-8H |

InChI Key |

QYGVENSBTDTZTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CO2)C3=C4C(=CC=C3)N=CO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7’-Bibenzoxazole typically involves the reaction of 2-aminophenol with aldehydes or acids under specific conditions. One common method is the two-step thermal imidization process. For example, a typical synthetic route involves the reaction of 2,2’-bibenzoxazole-5,5’-diamine (DBOA) with 3,3’,4,4’-biphenyltetracarboxylic dianhydride (BPDA) in the presence of N-methyl-2-pyrrolidone (NMP) solution .

Industrial Production Methods: In industrial settings, the production of 7,7’-Bibenzoxazole may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 7,7’-Bibenzoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert 7,7’-Bibenzoxazole into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

7,7’-Bibenzoxazole has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Derivatives of 7,7’-Bibenzoxazole are explored for their therapeutic potential in treating various diseases.

Industry: The compound is used in the production of high-performance polymers, such as polyimides, which are utilized in flexible display devices and organic light-emitting diode (OLED) displays

Mechanism of Action

The mechanism of action of 7,7’-Bibenzoxazole involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit cell growth by inducing cell cycle arrest at the S phase and reducing the ratio of cells in the G2/M phase. This effect is achieved through its interaction with key proteins and enzymes involved in cell cycle regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally relevant to 7,7'-Bi-1,3-benzoxazole:

Benzisoxazole (C₇H₅NO)

- Structure : A benzene ring fused to an isoxazole ring (oxygen and nitrogen atoms adjacent).

- Key Properties : High aromatic stability with reactive sites at the nitrogen and oxygen atoms for functionalization. Exhibits moderate polarity and solubility in organic solvents.

- Applications : Widely used as a precursor for bioactive molecules with anti-inflammatory, antibacterial, and neuroleptic activities .

- Comparison: Unlike this compound, benzisoxazole is monomeric and lacks extended conjugation. Its applications are primarily pharmaceutical, whereas dimeric benzoxazoles may have enhanced electronic properties for materials science .

7,7'-Dimethoxy-[4,4'-Bi-1,3-benzodioxole]-5,5'-dicarboxylic Acid Monomethyl Ester

- Structure : A dimeric benzodioxole derivative with methoxy and ester substituents.

- Applications : Used as a reference material in pharmaceutical quality control, indicating its stability and standardization relevance .

- Comparison : While structurally analogous (bi-cyclic dimer), the replacement of oxazole with dioxole alters electronic properties. The methoxy and ester groups in this compound enhance solubility and functional versatility compared to unsubstituted this compound .

27-Phenyl-30-Oxazol-2-Phenyl-1,3-Benzoxazole

- Structure : A benzoxazole derivative with phenyl and oxazolyl substituents.

- Key Properties : Studied computationally using density functional theory (DFT/B3LYP). Exhibits a narrow band gap (3.2–3.5 eV) and high chemical reactivity indices, making it suitable for optoelectronic applications .

- Comparison : The phenyl and oxazolyl groups in this compound introduce steric effects and extended conjugation, similar to the dimeric structure of this compound. However, the latter’s symmetrical dimerization may further enhance charge-transfer properties .

Data Table: Structural and Functional Comparison

Research Findings and Insights

- Electronic Properties : DFT studies on substituted benzoxazoles (e.g., 27-Phenyl-30-Oxazol-2-Phenyl-1,3-Benzoxazole) reveal that extended conjugation lowers band gaps, enhancing suitability for solar cells or light-emitting diodes. The dimeric structure of this compound may amplify this effect .

- Pharmaceutical Potential: Benzisoxazole derivatives demonstrate broad bioactivity, suggesting that functionalized this compound could be explored for antimicrobial or anti-inflammatory applications .

- Synthetic Challenges : Analogous bi-cyclic compounds (e.g., benzodithiazines in –7) require precise functionalization to optimize reactivity, indicating that this compound synthesis may demand tailored catalysts or conditions .

Biological Activity

7,7'-Bi-1,3-benzoxazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The benzoxazole moiety is known for its presence in various pharmacologically active compounds, including those with antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The structure of this compound consists of two benzoxazole units linked together. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Research has demonstrated that benzoxazole derivatives exhibit significant antimicrobial activity against a range of pathogens. A study highlighted the synthesis of various benzoxazole derivatives that showed moderate to good antimicrobial activity against strains such as Mycobacterium tuberculosis and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound Name | Activity Against | MIC (µg/mL) |

|---|---|---|

| 5,7-Di-tert-butylbenzoxazole | M. tuberculosis | 0.5 |

| 2-Benzylsulfanyl benzoxazole | S. aureus | 2.0 |

| 7-Methoxy-8-(5-[4-(1,3-benzothiazol-2-yl)-2-methoxy phenoxy] pentyl) oxy-benzodiazepine | A375 melanoma | 0.1 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One notable compound derived from this class demonstrated potent activity against various cancer cell lines with IC50 values as low as 20 nM . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: UK-1 Derivative

A derivative known as UK-1 was isolated from Streptomyces, showing a wide spectrum of anticancer activity against leukemia and solid tumor-derived cell lines. Modifications to the structure resulted in varying levels of anticancer efficacy .

Table 2: Anticancer Activity Data

| Compound Name | Cancer Type | IC50 (nM) |

|---|---|---|

| UK-1 | Leukemia | 20 |

| Modified UK-1 | Solid Tumors | Varies |

Anti-inflammatory and Analgesic Effects

Benzoxazole derivatives have also been reported to exhibit anti-inflammatory properties. For instance, compounds derived from benzoxazole were evaluated for their analgesic activity, showing significant inhibition in pain models .

Table 3: Anti-inflammatory Activity

| Compound Name | Inhibition (%) | Model Used |

|---|---|---|

| Chloro-7-nitro-1,2-benzoxazole | 54% | Writhing Test |

| Diclofenac | 71% | Writhing Test |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of benzoxazole derivatives. Various substitutions on the benzoxazole ring have been shown to enhance or diminish activity against specific targets:

- Electron-withdrawing groups generally improve anticancer activity.

- Hydroxy substituents increase binding affinity to certain receptors.

Q & A

Q. What are the key considerations for optimizing the synthesis of 7,7'-Bi-1,3-benzoxazole derivatives?

Answer: Optimizing synthesis requires careful selection of reaction conditions, including temperature, catalysts, and solvents. For example, cyclocondensation reactions under reflux conditions (e.g., using ethanol or DMF as solvents) are common for benzoxazole derivatives . Catalysts like potassium carbonate (K₂CO₃) can enhance yields in nucleophilic substitution steps, as demonstrated in the synthesis of benzoxadiazole derivatives . Purification methods, such as recrystallization from ethanol or column chromatography, are critical to isolate high-purity products. Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate stability and completion .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound derivatives?

Answer:

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns. For example, HRMS (EI, 70 eV) confirmed the structure of a benzoxazole derivative with a calculated value of m/z 295.3 (C₁₈H₁₇NO₃) and experimental match .

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions and aromatic proton environments.

- Infrared (IR) Spectroscopy: Detects functional groups like C-O-C (benzoxazole ring, ~1250 cm⁻¹) .

- Elemental Analysis: Confirms empirical formulas (e.g., C 73.00%, H 5.96%, N 4.60% for C₁₈H₁₇NO₃) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives in drug discovery?

Answer:

- Substituent Variation: Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at positions 5 and 6 to modulate electronic effects and binding affinity .

- Biological Assays: Test modified derivatives against target enzymes (e.g., antimicrobial activity via MIC assays) and compare IC₅₀ values. For example, 6-nitro-1,3-benzoxazole derivatives showed enhanced antimicrobial activity .

- Computational Modeling: Use docking studies (e.g., AutoDock Vina) to predict interactions with biological targets, such as bacterial DNA gyrase .

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

Answer:

- Cross-Validation: Compare experimental HRMS/NMR with density functional theory (DFT)-calculated spectra. Discrepancies in molecular ion peaks may indicate isomerization or impurities .

- Error Analysis: Assess solvent effects (e.g., DMSO-d₆ shifting NMR peaks) or instrumental calibration.

- Collaborative Databases: Reference NIST Chemistry WebBook for thermodynamic data (e.g., ΔrH° = -26.7 kcal/mol for benzisoxazole hydrolysis) .

Q. What methodological approaches are recommended for evaluating the biological activity of this compound derivatives in vitro?

Answer:

- Antimicrobial Assays: Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against S. aureus or E. coli .

- Cytotoxicity Controls: Include mammalian cell lines (e.g., HEK293) to assess selectivity indices .

- Concentration Gradients: Test derivatives at 0.5–128 µg/mL to establish dose-response curves .

Q. How can computational modeling predict the binding interactions of this compound derivatives with biological targets?

Answer:

- Molecular Docking: Use software like Schrödinger Suite to simulate ligand-receptor interactions (e.g., binding to bacterial topoisomerase IV). Key residues (e.g., Ser84 in E. coli gyrase) often form hydrogen bonds with benzoxazole cores .

- Molecular Dynamics (MD): Run 100-ns simulations (AMBER force field) to evaluate complex stability and binding free energies (MM/PBSA) .

Q. What strategies mitigate instability of this compound derivatives under experimental conditions?

Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >180°C for benzoxazole derivatives) .

- Light Sensitivity: Store compounds in amber vials at -20°C to prevent photodegradation .

- HPLC Monitoring: Track degradation products under accelerated conditions (e.g., 40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.